molecular formula C7H3BrFNO B6202550 1-bromo-2-fluoro-3-isocyanatobenzene CAS No. 1506860-05-4

1-bromo-2-fluoro-3-isocyanatobenzene

Cat. No.: B6202550
CAS No.: 1506860-05-4
M. Wt: 216
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Description

1-Bromo-2-fluoro-3-isocyanatobenzene is a sophisticated multifunctional aromatic compound engineered to serve as a versatile building block in advanced chemical synthesis. Its molecular structure, which features bromine, fluorine, and a highly reactive isocyanate group positioned ortho and meta to one another on the benzene ring, provides a rich platform for selective and sequential cross-coupling reactions . The distinct reactivity of each substituent allows researchers to fine-tune reaction pathways, enabling the efficient construction of complex molecular architectures that are difficult to access by other means . This compound is particularly valuable in pharmaceutical research for the synthesis of targeted drug candidates and in materials science for the development of organic electronic materials . The presence of the isocyanate group makes it a crucial precursor for introducing the ureido moiety, a key structural feature in many biologically active molecules, through reactions with various nucleophiles. As a key intermediate, it empowers the exploration of new chemical space in medicinal chemistry and agrochemical research . As with all isocyanates, appropriate safety precautions must be observed. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1506860-05-4

Molecular Formula

C7H3BrFNO

Molecular Weight

216

Purity

95

Origin of Product

United States

Reactivity Profiles and Reaction Mechanisms of 1 Bromo 2 Fluoro 3 Isocyanatobenzene

Electrophilic Nature of the Isocyanate Group

The carbon atom in the isocyanate group is double-bonded to both a nitrogen and an oxygen atom, both of which are highly electronegative. This arrangement results in a significant partial positive charge on the carbon atom, making it a prime target for nucleophilic attack. The general reactivity involves the addition of a nucleophile to the C=N or C=O double bond, typically leading to the formation of a stable addition product.

Nucleophilic addition is the most common reaction pathway for isocyanates. These reactions are fundamental in polymer chemistry, particularly in the production of polyurethanes.

Aryl isocyanates react readily with primary and secondary alcohols to form N-aryl carbamates, commonly known as urethanes. The reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is followed by a proton transfer, which can be facilitated by a solvent or a catalyst, to yield the stable carbamate (B1207046) product. While specific studies on 1-bromo-2-fluoro-3-isocyanatobenzene are not prevalent, its reaction with an alcohol (R-OH) would follow this established mechanism. The electron-withdrawing substituents on the phenyl ring would likely accelerate this reaction.

Illustrative Data for Carbamate Synthesis

Reactant (Alcohol)CatalystSolventProduct Structure
Methanol (B129727)TriethylamineTolueneMethyl (1-bromo-2-fluoro-3-phenyl)carbamate
EthanolDibutyltin dilaurateTHFEthyl (1-bromo-2-fluoro-3-phenyl)carbamate
IsopropanolNoneDichloromethaneIsopropyl (1-bromo-2-fluoro-3-phenyl)carbamate

The reaction between an isocyanate and a primary or secondary amine is typically very rapid and exothermic, yielding a substituted urea (B33335). The nitrogen atom of the amine acts as a potent nucleophile, attacking the isocyanate carbon. This reaction is generally faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines. In the case of this compound, reaction with an amine (R-NH₂) would produce a 1-(1-bromo-2-fluoro-3-phenyl)-3-substituted urea. This type of reaction is a cornerstone for the synthesis of a wide array of complex molecules and polymers.

Illustrative Data for Urea Synthesis

Reactant (Amine)SolventReaction ConditionProduct Structure
AnilineAcetonitrile (B52724)Room Temperature1-(1-bromo-2-fluoro-3-phenyl)-3-phenylurea
DiethylamineDiethyl ether0 °C to Room Temp1-(1-bromo-2-fluoro-3-phenyl)-3,3-diethylurea
CyclohexylamineDichloromethaneRoom Temperature1-(1-bromo-2-fluoro-3-phenyl)-3-cyclohexylurea

Isocyanates react with water in a multi-step process. The initial nucleophilic attack by water on the isocyanate group forms an unstable carbamic acid intermediate. researchgate.net Carbamic acids are prone to decarboxylation, spontaneously losing carbon dioxide to form a primary amine. researchgate.netstackexchange.com The newly formed amine, being highly nucleophilic, can then rapidly react with another molecule of the isocyanate. researchgate.net The final product of the hydrolysis of this compound is therefore not the amine itself, but the symmetrically disubstituted urea, 1,3-bis(1-bromo-2-fluoro-3-phenyl)urea. This reaction is often considered a side reaction in polyurethane synthesis as the liberated CO₂ can act as a blowing agent to create foams. The rate of hydrolysis for aryl isocyanates can be influenced by pH and the electronic nature of the substituents on the aromatic ring. nih.gov

Isocyanates can participate in cycloaddition reactions, acting as one of the components in the formation of cyclic compounds. These reactions expand the synthetic utility of isocyanates beyond simple nucleophilic additions.

While thermal [2+2] cycloadditions between two standard alkenes are forbidden by the Woodward-Hoffmann rules, reactions involving isocyanates are known exceptions. youtube.comfiveable.me Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams (2-azetidinones) or with other cumulenes like ketenes. youtube.comyoutube.com The reaction mechanism is often considered stepwise, potentially involving a zwitterionic or diradical intermediate, which circumvents the symmetry restrictions of a concerted pathway. researchtrends.net For example, the reaction of an isocyanate with a ketene (B1206846) is a well-established method for synthesizing N-substituted β-lactams. Although no specific examples involving this compound are documented in readily available literature, it would be expected to undergo such cycloadditions, with its reactivity influenced by its electronic properties.

Cycloaddition Reactions

[3+2] Cycloadditions (e.g., with unsaturated systems)

The isocyanate group can undergo [3+2] cycloaddition reactions with various unsaturated systems, such as alkenes and alkynes, to form five-membered heterocyclic rings. These reactions are valuable in synthetic organic chemistry for the construction of complex molecular architectures. For instance, the reaction of an isocyanate with a vinyl aziridine (B145994) can lead to the formation of imidazolidinone products. nih.gov The vinyl group in these reactions enhances the reactivity of the aziridine. nih.gov

Research into [3+2] cycloaddition reactions involving bromo-substituted nitroalkenes has shown that these reactions can proceed with high regio- and stereoselectivity. nih.gov The presence of a trihalomethyl group, such as a tribromomethyl group, is a key element in many bioactive structures and can be introduced into heterocyclic systems through [3+2] cycloaddition reactions. nih.gov

Reactivity of Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the benzene (B151609) ring of this compound exhibit distinct reactivities, which can be selectively exploited in various organic transformations.

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org In this two-step mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org The leaving group is then eliminated, restoring the aromaticity of the ring. chemistrysteps.com

The rate of SNAr reactions is significantly influenced by the nature of the halogen. Contrary to SN1 and SN2 reactions, where the C-F bond is the strongest and fluoride (B91410) is the worst leaving group, in SNAr reactions, the rate-determining step is the initial nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic, thus accelerating the nucleophilic attack and making fluorinated arenes more reactive in SNAr reactions. masterorganicchemistry.comyoutube.com This increased reactivity of aryl fluorides is utilized in processes like the Halex reaction, where a chloride is displaced by a fluoride ion. acsgcipr.org

The position of electron-withdrawing groups relative to the leaving group is crucial. SNAr reactions are most effective when these groups are in the ortho or para positions, as this allows for resonance stabilization of the intermediate carbanion. chemistrysteps.comlibretexts.org Meta-substituted compounds are generally unreactive under these conditions. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira involving C-Br bond)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.gov The carbon-bromine bond in this compound is particularly amenable to these reactions.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. organic-chemistry.orgtcichemicals.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. tcichemicals.com The mechanism involves the activation of the boronic acid with a base to facilitate transmetalation with the palladium catalyst. organic-chemistry.org Studies have shown the successful Suzuki-Miyaura coupling of various fluorinated aryl bromides. mdpi.comresearchgate.net

The Sonogashira coupling reaction is another palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov This reaction is highly efficient for forming C(sp²)-C(sp) bonds and can be carried out under mild conditions. wikipedia.orglibretexts.org The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl > F, allowing for selective reactions. wikipedia.org While copper is typically used, copper-free versions of the Sonogashira reaction have also been developed. nih.govorganic-chemistry.org

ReactionCatalystCo-catalyst/BaseBond FormedKey Features
Suzuki-Miyaura CouplingPalladiumBase (e.g., K₂CO₃)C-C (Aryl-Aryl)Tolerates a wide range of functional groups; uses stable and less toxic organoboron reagents. organic-chemistry.orgtcichemicals.com
Sonogashira CouplingPalladiumCopper(I) salt and an amine baseC-C (Aryl-Alkyne)Mild reaction conditions; can be performed in aqueous media. wikipedia.orglibretexts.org

Influence of Halogen Electronegativity on Ring and Isocyanate Reactivity

The high electronegativity of fluorine and bromine significantly influences the reactivity of both the aromatic ring and the isocyanate group. The electron-withdrawing nature of these halogens makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. nih.gov

In the context of the isocyanate group, the electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This is because the inductive effect of the halogens withdraws electron density from the aromatic ring, which in turn withdraws electron density from the isocyanate group.

Intramolecular Cyclization and Rearrangement Pathways

The presence of multiple reactive sites in this compound allows for intramolecular reactions, leading to the formation of various heterocyclic structures.

Formation of Cyclic Ureas or Other Heterocycles

Isocyanates can undergo intramolecular cyclization to form a variety of heterocyclic compounds. For example, 4-isocyanato-3-(2-naphthyl)-1-phenylpyrazole can be cyclized under Friedel-Crafts conditions to yield 2H-benzo[h]pyrazolo[4,3-c]isoquinoline. researchgate.net

Dimerization and Trimerization of Isocyanates (e.g., formation of Isocyanurates)

The isocyanate group of this compound can undergo self-condensation reactions to form dimers and trimers. These reactions are typically catalyzed and lead to the formation of heterocyclic structures.

Dimerization: The dimerization of isocyanates results in the formation of 1,3-diazetidine-2,4-diones, also known as uretidinediones. This process involves the [2+2] cycloaddition of two isocyanate molecules.

Trimerization: The trimerization of isocyanates is a more common and often more favorable process, leading to the formation of a highly stable six-membered ring structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). This reaction is of significant industrial importance for the production of polyisocyanurate foams and other polymeric materials.

The trimerization is generally believed to proceed through a nucleophilic catalysis mechanism. A nucleophilic catalyst attacks the electrophilic carbon atom of the isocyanate group, initiating a chain of sequential additions of two more isocyanate molecules. The final step involves an intramolecular cyclization to form the stable isocyanurate ring and regenerate the catalyst. A variety of catalysts can be employed to promote this reaction, including tertiary amines, phosphines, metal alkoxides, and carboxylate salts. tue.nlgoogle.comchempedia.info The presence of electron-withdrawing groups on the aryl ring, such as the bromo and fluoro substituents in this compound, is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing the rate of trimerization.

Table 1: Representative Catalysts and Conditions for the Trimerization of Aryl Isocyanates Disclaimer: The following data is representative of aryl isocyanate trimerization and is not specific to this compound, for which specific experimental data is not publicly available.

CatalystSolventTemperature (°C)Yield (%)Reference
Benzyltrimethylammonium hydroxide-Room Temp.High google.com
Diethylcyclohexylamine/Benzoyl peroxide-Not specifiedNot specified google.com
Fluoride catalystsNot specifiedNot specifiedNot specified acs.org
Tetrakis(dimethylamino)ethyleneBulkRoom Temp.>91 tue.nl
2-Isopropylidene-3-methyl-1,3-oxazolizineAcetonitrile3092 tue.nl

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly atom-economical and offer a powerful tool for the rapid generation of complex molecules from simple precursors. The isocyanate functionality of this compound makes it a suitable candidate for participation in several types of MCRs, most notably the Ugi and Passerini reactions.

The Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.orgnumberanalytics.com In the context of this compound, it would likely be generated in situ from the corresponding amine (3-amino-1-bromo-2-fluorobenzene) which would then participate in the reaction. The general mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide then adds to the iminium ion to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. wikipedia.orgbeilstein-journals.org The presence of halogen substituents on the aniline-derived component has been shown to be tolerated in the Ugi reaction. thieme-connect.com

The Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. organic-chemistry.orgwikipedia.org Similar to the Ugi reaction, the isocyanate precursor, an isocyanide, would be the reactive species. The mechanism is believed to proceed through a series of nucleophilic additions, initiated by the attack of the isocyanide on the carbonyl carbon, with the involvement of the carboxylic acid, to ultimately form an α-acyloxy amide. organic-chemistry.org

The diverse substitution patterns possible with these MCRs would allow for the incorporation of the 1-bromo-2-fluorophenyl moiety into a wide array of complex molecular scaffolds.

Table 2: Examples of Ugi and Passerini Reactions with Halogenated Aryl Components Disclaimer: The following data is based on reactions with compounds analogous to this compound and serves to illustrate the potential reactivity. Specific experimental data for this compound is not publicly available.

Reaction TypeHalogenated ComponentOther ReactantsProduct TypeYield (%)Reference
Ugi 4-CR4-Chloroaniline4-Chlorobenzaldehyde, Phenylpropiolic acid, tert-Butyl isocyanideAzaspiro[4.5]trienone precursorModerate thieme-connect.com
Ugi 4-CR4-BromoanilineBenzaldehyde, Acetic acid, Cyclohexyl isocyanideα-Acylamino amideNot specified thieme-connect.com
Interrupted Ugi2-BromoanilineVarious aldehydes, tert-Butyl isocyanide, Triflyl phosphoramide3-Aminoindoleup to 85 nih.gov
Passerini 3-CR(Hypothetical) 1-Bromo-2-fluoro-3-isocyanobenzeneAldehyde, Carboxylic acidα-Acyloxy amideNot specified organic-chemistry.org

Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The strategic positioning of the bromo, fluoro, and isocyanato groups on the phenyl ring makes 1-bromo-2-fluoro-3-isocyanatobenzene a valuable starting material for the synthesis of a wide array of complex organic molecules. The differential reactivity of these functional groups allows for selective transformations, providing a pathway to intricate molecular designs.

Synthesis of Pharmaceuticals and Agrochemicals Precursors

The isocyanate functional group is a key reactive handle for the introduction of various substituents, a common strategy in the development of new pharmaceutical and agrochemical agents. Phenyl isocyanates, in general, are widely used in the production of agrochemicals and pharmaceuticals. upl-ltd.com The presence of the bromo and fluoro substituents on the aromatic ring of this compound can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. Fluorine, in particular, is known to enhance metabolic stability and binding affinity of drug candidates. researchgate.netbohrium.com

The bromo functionality offers a site for further elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, or amino groups. This versatility allows for the creation of extensive libraries of compounds for screening and optimization in drug discovery and agrochemical research. While direct examples for this compound are not extensively documented in publicly available literature, the analogous compound 1-bromo-3-fluorobenzene (B1666201) is noted as a useful intermediate for medical and agricultural chemicals. google.com

Generation of Bioactive Scaffolds

The development of novel bioactive scaffolds is a cornerstone of medicinal chemistry. Fused heterocyclic systems, for instance, are prevalent in many biologically active compounds. The reactivity of the isocyanate group in this compound can be harnessed to construct various heterocyclic scaffolds. For example, isocyanates readily react with dinucleophiles to form a range of heterocyclic structures.

The strategic placement of the bromo and fluoro atoms can direct cyclization reactions and influence the electronic properties of the resulting scaffold, which in turn can modulate biological activity. The synthesis of isoxazole (B147169) and pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities, often involves the reaction of a binucleophile with a suitable precursor. researchgate.netnih.gov While specific examples utilizing this compound are not prevalent, the general reactivity pattern of isocyanates suggests its potential in creating novel, substituted heterocyclic systems with potential therapeutic applications. For instance, fluorinated five-membered heterocycles and their benzo-fused systems have shown significant therapeutic potential. nih.gov

Functionalization of Polymeric Materials

Isocyanates are fundamental monomers in the production of polyurethanes, a versatile class of polymers with wide-ranging applications. l-i.co.uk The reaction of a diisocyanate with a polyol forms the basis of polyurethane chemistry. While this compound is a monoisocyanate, its isocyanate group can be used to functionalize the surface or backbone of existing polymers.

By reacting the isocyanate group with hydroxyl or amino functionalities present on a polymer, the bromo- and fluoro-substituted phenyl ring can be covalently attached. This modification can impart new properties to the polymer, such as altered surface energy, flame retardancy (due to the bromine atom), or specific binding capabilities. The presence of the bromine atom also provides a handle for further post-polymerization modification via cross-coupling reactions, allowing for the attachment of other functional molecules. The reaction of phenyl isocyanate with various substrates is a well-established method in polymer and materials science. researchgate.netacs.org

Precursor for Reactive Intermediates

Halogenated aromatic compounds are often used as precursors to generate highly reactive intermediates in organic synthesis. One such intermediate is benzyne (B1209423), which can be generated from ortho-dihaloarenes. For example, 1-bromo-2-fluorobenzene (B92463) is a known precursor to benzyne. orgsyn.orgstackexchange.com The treatment of 1-bromo-2-fluorobenzene with a strong base or a low-valent metal can lead to the elimination of HBr and subsequent formation of the highly strained benzyne intermediate.

Given the ortho relationship of the bromine and fluorine atoms in this compound, it is plausible that this compound could also serve as a precursor to a substituted benzyne. The presence of the isocyanate group would lead to the formation of an isocyanatobenzyne. This reactive intermediate could then participate in various cycloaddition reactions, such as [4+2] cycloadditions with dienes or [2+2] cycloadditions with alkenes, providing access to complex, polycyclic aromatic compounds that would be difficult to synthesize through other means.

Polymer Chemistry and Material Science Implications

Polyaddition Reactions for Polyurethane and Polyurea Synthesis

The isocyanate (-N=C=O) group is the cornerstone of polyurethane and polyurea synthesis, undergoing highly efficient polyaddition reactions. In this context, 1-bromo-2-fluoro-3-isocyanatobenzene could serve as a monofunctional or, if modified, a polyfunctional monomer.

Polyurethane Synthesis: The fundamental reaction for polyurethane formation involves the addition of an alcohol (polyol) to the isocyanate group. If this compound were used as a chain-terminating agent, it would react with a hydroxyl-terminated prepolymer to cap the polymer chain. This would introduce the bromo-fluorophenyl group at the end of the polymer, potentially enhancing properties like flame resistance and hydrophobicity.

Polyurea Synthesis: Similarly, the reaction between the isocyanate group and an amine (polyamine) yields a urea (B33335) linkage. The use of this compound in polyurea systems could introduce the halogenated aromatic moiety, which is known to contribute to the thermal stability and chemical resistance of the final material.

The reactivity of the isocyanate group is modulated by the electron-withdrawing effects of the adjacent fluorine and bromine atoms. This would likely increase the electrophilicity of the isocyanate carbon, potentially leading to faster reaction kinetics compared to non-halogenated analogues, a critical factor in processing and curing times.

Role as a Cross-linking Agent or Monomer

As a molecule with a single isocyanate group, this compound would primarily function as a monofunctional monomer. In this role, it would act as a chain stopper, controlling the molecular weight of a polymer chain.

For it to act as a cross-linking agent, the molecule would need to possess at least two reactive sites. While it only has one isocyanate group, the bromine atom could potentially serve as a secondary reactive site under specific conditions, such as transition-metal-catalyzed coupling reactions. This would allow for a two-step polymerization process: first, polymerization via the isocyanate group, followed by a post-polymerization cross-linking reaction involving the C-Br bond. This dual functionality is a key area of modern polymer design.

Table 1: Potential Functional Roles of this compound in Polymerization

RoleMechanism of ActionResulting Polymer Feature
Monofunctional Monomer Reacts with a growing polymer chain (e.g., polyol or polyamine) to terminate growth.Introduces a halogenated aromatic end-group, controlling molecular weight.
Modifier Blended or co-polymerized in small quantities.Imparts specific properties like flame retardancy or increased refractive index.
Potential Cross-linker Two-stage reaction: 1) Isocyanate reaction, 2) Post-polymerization reaction at the C-Br site.Creates a cross-linked network structure for enhanced mechanical and thermal properties.

Engineering of Polymeric Architectures

The precise placement of functional groups in this compound allows for the sophisticated engineering of polymer architectures. Its use as a chain-end functionalizing agent is the most direct application. By terminating a polymer chain with this molecule, a "functional handle" is created. The bromine atom on the terminal phenyl ring can then be used for subsequent "click" type reactions, such as Suzuki or Sonogashira coupling, to attach other polymer chains or functional molecules. This enables the creation of complex architectures like block copolymers or star polymers from a simple linear precursor.

This approach is central to creating well-defined, high-performance materials where the precise arrangement of different polymer blocks dictates the final macroscopic properties, such as self-assembly in thin films or targeted mechanical responses.

Non-Isocyanate Polyurethane (NIPU) Research with Halogenated Aryl Isocyanate Derivatives

While seemingly contradictory, derivatives of isocyanates are relevant to Non-Isocyanate Polyurethane (NIPU) research. NIPUs are a class of polymers that possess urethane (B1682113) linkages but are synthesized without the use of toxic isocyanate monomers. One common route involves the reaction of cyclic carbonates with amines.

Halogenated aryl compounds, while not directly used in the final NIPU polymerization step, are critical starting materials for synthesizing the necessary precursors. For instance, a molecule like this compound could be chemically transformed into a related amine (e.g., 3-amino-2-bromo-1-fluorobenzene) or a diol. These halogenated precursors could then be used to synthesize specialized cyclic carbonates or amines. The presence of the halogens on these NIPU precursors would carry over into the final polymer, providing a route to halogenated NIPUs with enhanced properties, thereby circumventing the direct use of the hazardous isocyanate monomer while retaining the benefits of the halogen atoms.

Computational and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms and Kinetics

Quantum chemical calculations are a cornerstone for elucidating the intricate details of chemical reactions at the molecular level. For 1-bromo-2-fluoro-3-isocyanatobenzene, these studies can map out potential reaction pathways, identify key intermediates and transition states, and determine the kinetic feasibility of various transformations.

DFT Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of organic reactions. researchgate.net By applying DFT, researchers can model the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products.

For a reaction involving this compound, such as its reaction with a nucleophile, DFT calculations would typically involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, products, any intermediates, and transition states.

Frequency Calculations: To confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all positive (real) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the intended reactants and products.

A hypothetical reaction pathway for the nucleophilic addition of methanol (B129727) to the isocyanate group of this compound, forming a urethane (B1682113), can be proposed based on general mechanisms studied for other isocyanates. mdpi.com The reaction would likely proceed through a transition state where the methanol oxygen attacks the electrophilic carbon of the isocyanate, and the methanol hydrogen is transferred to the nitrogen atom. DFT calculations could provide the precise geometries and energies of these species.

Table 1: Hypothetical DFT Calculated Energies for the Reaction of this compound with Methanol

SpeciesRelative Energy (kcal/mol)
Reactants (separated)0.0
Pre-reaction Complex-5.2
Transition State+15.8
Product (Urethane)-25.3

Note: The values in this table are illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this system.

Prediction of Reactivity and Selectivity in Substituted Isocyanates

Computational models are instrumental in predicting the reactivity and selectivity of substituted isocyanates. rsc.orgnih.gov The electronic environment of the aromatic ring, dictated by the substituents, plays a crucial role in the reactivity of the isocyanate group. In this compound, the bromine and fluorine atoms are electron-withdrawing groups, which are expected to influence the electrophilicity of the isocyanate carbon.

Computational approaches to predict reactivity and selectivity include:

Analysis of Molecular Orbitals: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with electrophilicity. A lower LUMO energy for the isocyanate would suggest higher reactivity towards nucleophiles.

Population Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on the atoms of the isocyanate group. A more positive charge on the carbonyl carbon would indicate greater electrophilicity.

Calculation of Reaction Barriers: By comparing the activation energies for different reaction pathways or with different reactants, the selectivity can be predicted. For instance, in a molecule with multiple electrophilic sites, DFT can help determine which site is more likely to react.

The Curtin–Hammett principle, which relates the product ratio to the difference in the free energies of the transition states, is a fundamental concept that can be quantified using computational chemistry to predict regioselectivity and site-selectivity. nih.gov

Molecular Dynamics Simulations in Solution

While quantum chemical calculations are excellent for studying individual molecular events, Molecular Dynamics (MD) simulations provide a way to understand the behavior of molecules in a condensed phase, such as in a solvent, over time. nih.govnih.gov For this compound, MD simulations can offer insights into:

Solvation Effects: How solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Conformational Dynamics: The rotational freedom around the C-N bond of the isocyanate group and how it is influenced by the surrounding solvent.

Transport Properties: Diffusion of the molecule through the solvent, which is important for understanding reaction rates in solution.

Classical MD simulations use force fields to describe the interactions between atoms. For a molecule like this compound, the force field parameters would need to be carefully chosen or developed to accurately represent the properties of the halogenated aromatic system. Free energy profiles for processes like the transfer of the molecule from a non-polar to a polar solvent can be calculated using techniques like umbrella sampling or metadynamics. nih.gov

Structure-Reactivity Relationships in Halogenated Aryl Isocyanates

The relationship between the molecular structure of halogenated aryl isocyanates and their reactivity is a key area of investigation where computational methods can provide significant understanding. nih.gov The nature, number, and position of halogen substituents on the aromatic ring can have a profound impact on the reactivity of the isocyanate functionality.

Key aspects that can be explored computationally include:

Inductive and Resonance Effects: Halogens exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The balance of these effects depends on the specific halogen and its position relative to the isocyanate group. Computational methods can quantify these effects through the analysis of electron density distribution and orbital energies.

Steric Hindrance: The presence of a substituent at the ortho position (like the fluorine atom in this compound) can sterically hinder the approach of a nucleophile to the isocyanate group, potentially slowing down the reaction rate compared to a less substituted analogue.

Halogen Bonding: The bromine atom in the molecule could potentially act as a halogen bond donor, which might influence intermolecular interactions and reaction pathways in certain environments. DFT calculations can be used to explore the possibility and strength of such interactions. beilstein-journals.org

By systematically varying the halogen substituents in a series of aryl isocyanates and calculating their reactivity descriptors (e.g., activation energies for a model reaction), a quantitative structure-reactivity relationship (QSRR) can be developed. nih.gov This allows for the prediction of the reactivity of new, yet unsynthesized, halogenated aryl isocyanates.

Advanced Analytical Techniques in Chemical Research of 1 Bromo 2 Fluoro 3 Isocyanatobenzene

Spectroscopic Methods for Structural Elucidation of Reaction Intermediates and Products (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone for the structural analysis of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight of 1-bromo-2-fluoro-3-isocyanatobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its substitution pattern.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. The chemical shifts and coupling constants (J-values) would be influenced by the adjacent bromine, fluorine, and isocyanate groups, allowing for unambiguous assignment of each proton on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule, including the carbons of the benzene ring and the isocyanate group. The carbon directly attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). rsc.org

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. Coupling to nearby protons would further confirm the substitution pattern. rsc.org

2D NMR Techniques: For complex structures or to definitively assign correlations, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to map out the connectivity of protons and carbons within the molecule. rsc.org

Expected NMR Data for this compound Note: The following data is hypothetical and based on established principles of NMR spectroscopy for similar halogenated aromatic compounds.

NucleusExpected Chemical Shift (ppm)Key Feature
¹H~7.0 - 8.0Complex multiplet patterns due to H-H and H-F coupling.
¹³C~110 - 150 (Aromatic), ~125 (Isocyanate)Carbon attached to fluorine will show a large ¹JCF coupling. rsc.org
¹⁹F~-110 to -140Signal will be a multiplet due to coupling with aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the isocyanate (–N=C=O) group.

Characteristic IR Absorption Frequencies

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Isocyanate (N=C=O)Asymmetric stretch~2250 - 2280Very Strong, Sharp
Aromatic C-HStretch~3000 - 3100Medium
Aromatic C=CStretch~1450 - 1600Medium to Weak
C-FStretch~1100 - 1300Strong
C-BrStretch~500 - 750Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would be crucial for identification. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance (50.7% and 49.3%, respectively), the molecular ion will appear as two peaks of almost equal intensity (a 1:1 ratio), separated by two mass units (m/z). youtube.comdocbrown.info This distinctive "M" and "M+2" pattern is a hallmark of a monobrominated compound. docbrown.info

Expected Molecular Ion Peaks in Mass Spectrometry

IonIsotope CompositionCalculated m/zExpected Relative Intensity
[M]⁺C₇H₃⁷⁹BrFNO215.9~100%
[M+2]⁺C₇H₃⁸¹BrFNO217.9~98%

Further fragmentation of the molecular ion would provide additional structural evidence. Common fragmentation pathways could include the loss of the isocyanate group (NCO), the bromine atom (Br), or the fluorine atom (F), leading to characteristic daughter ions.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For an analyte like this compound, a reverse-phase HPLC method would be most suitable. sielc.com

Stationary Phase: A nonpolar column, such as one packed with C18-bonded silica, is typically used.

Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be employed. sielc.com The gradient can be adjusted to achieve optimal separation from related isomers or impurities.

Detection: A UV detector is commonly used, as the benzene ring is a strong chromophore.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. It is particularly effective for separating isomers of halogenated benzenes. rsc.org The use of a mass spectrometer as a detector (GC-MS) combines the separation power of GC with the identification capabilities of MS.

Column: A capillary column with a suitable stationary phase, such as DB-624, is often used for separating halogenated compounds. rsc.org

Temperature Programming: A programmed temperature ramp is used to elute compounds with different boiling points, ensuring good separation and sharp peaks. rsc.org

Detection: A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is preferred for definitive identification of the separated components based on their mass spectra.

Typical Chromatographic Method Parameters Note: These are representative conditions and would require optimization for this specific analyte.

TechniqueStationary PhaseMobile Phase / Carrier GasTypical Application
HPLC Reverse-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water mixturePurity assessment, separation from non-volatile impurities. sielc.com
GC Mid-polarity (e.g., DB-624)Inert gas (e.g., Helium, Nitrogen)Separation of volatile isomers, quantification of purity. rsc.org

In Situ Monitoring of Reactions

In situ monitoring involves analyzing a chemical reaction in real-time within the reaction vessel. While direct research on in situ monitoring for the synthesis of this compound is not widely published, the principles are well-established for isocyanate chemistry. This monitoring is critical for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

For isocyanates, in situ monitoring is also a vital tool in occupational hygiene to assess workplace exposure. occupational-hygiene.co.ukhsl.gov.uk Techniques used in this field can be adapted for chemical research.

Spectroscopic Monitoring: FT-IR spectroscopy is particularly well-suited for in situ monitoring of reactions involving isocyanates. A probe can be inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. Researchers can track the progress of a reaction by observing the decrease in the absorbance of a reactant's characteristic peak or, more directly, the increase in the strong, sharp absorbance of the N=C=O group around 2270 cm⁻¹. This provides real-time data on reaction rate and completion.

Air and Biological Monitoring: In industrial settings where isocyanates are used, air sampling and biological monitoring are routinely performed. sysco-env.co.uk Air sampling measures the concentration of airborne isocyanates, while biological monitoring involves analyzing urine or blood samples for isocyanate metabolites to assess a worker's internal exposure. occupational-hygiene.co.ukresearchgate.net While primarily for safety, the data and analytical methods, such as chromatography and mass spectrometry used to analyze these samples, are directly related to the techniques used in purity assessment in a research context. researchgate.nethse.gov.uk These safety-driven monitoring methods underscore the high reactivity of isocyanates and the need for careful control, which can be informed by in situ analysis during synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of one-pot syntheses from readily available precursors. One promising avenue is the use of microbial cell factories, which can be engineered to produce a wide range of aromatic compounds from renewable feedstocks. nih.gov Another area of exploration is the application of organocatalysis for the construction of polysubstituted arenes, which can offer milder reaction conditions and avoid the use of expensive and toxic metal catalysts. rsc.orgnih.gov The development of solid-supported catalysts, such as those based on cellulose (B213188) or metal-organic frameworks (MOFs), could also lead to more sustainable production methods by enabling catalyst recycling and reuse.

Precursor TypePotential Sustainable MethodKey Advantages
Substituted AnilinesBiocatalytic diazotization and functionalizationUse of renewable resources, milder reaction conditions.
Halogenated BenzenesFlow chemistry with in-situ generated reagentsImproved safety, scalability, and resource efficiency.
NitroaromaticsReductive carbonylation using green catalystsAvoidance of phosgene, high atom economy.

Targeted Synthesis of Complex Molecular Architectures

The three distinct functional groups of 1-bromo-2-fluoro-3-isocyanatobenzene make it an ideal starting material for the synthesis of complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals. The isocyanate group is a powerful electrophile, the bromine atom is amenable to a variety of cross-coupling reactions, and the fluorine atom can influence the molecule's electronic properties and metabolic stability.

Future research will undoubtedly focus on leveraging these functionalities in a controlled and sequential manner. The isocyanate group can readily participate in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, to rapidly build molecular complexity. acs.orgnih.gov The bromine atom can then be used as a handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. rsc.org The strategic placement of the fluorine atom can be exploited to direct regioselectivity in certain reactions and to enhance the biological activity of the final products.

Advanced Material Science Applications

The incorporation of fluorine atoms into polymers can impart unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. Current time information in Pasuruan, ID. The isocyanate group in this compound makes it a prime candidate for the synthesis of novel fluorinated polyurethanes and other advanced materials.

Future research in this area will likely explore the synthesis of a variety of polymers derived from this trifunctional monomer. The isocyanate group can react with diols or diamines to form the polyurethane or polyurea backbone, while the bromo and fluoro substituents can be used to tune the material's properties. For example, the bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking agents. The presence of fluorine is expected to enhance the thermal and chemical stability of the resulting polymers, making them suitable for applications in demanding environments.

Polymer TypePotential PropertiesPotential Applications
Fluorinated PolyurethanesHigh thermal stability, hydrophobicity, chemical resistance.High-performance coatings, sealants, and elastomers.
Poly(urea-imide)sExcellent mechanical strength, thermal stability.Aerospace components, high-temperature adhesives.
Functionalized PolyaromaticsTunable electronic properties, processability.Organic electronics, membranes for separation.

Deeper Mechanistic Understanding through Combined Experimental and Computational Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. The interplay between the three functional groups can lead to complex and sometimes unexpected reactivity.

Future research should employ a synergistic approach that combines experimental investigations with high-level computational studies. nih.gov Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic effects of the substituents. These theoretical predictions can then be validated through carefully designed experiments, such as kinetic studies and isotopic labeling. A deeper mechanistic understanding will enable chemists to predict and control the regioselectivity and stereoselectivity of reactions involving this versatile building block.

Exploration of New Catalytic Systems for Functionalization

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, new catalysts can unlock previously inaccessible transformations and improve the efficiency and selectivity of existing ones.

Future research will likely focus on the development of catalysts for the selective functionalization of the C-Br and C-F bonds, as well as the activation of the C-H bonds on the aromatic ring. Transition-metal catalysis, particularly with palladium, copper, and nickel, will continue to be a major area of investigation for cross-coupling reactions. rsc.org Furthermore, the exploration of photoredox catalysis and electrochemistry could provide new avenues for the functionalization of this molecule under mild and sustainable conditions. The development of catalysts that can differentiate between the various reactive sites on the molecule will be a key challenge and a significant area of future research.

Multicomponent Reaction Design with Specific Reactivity Profiles

Multicomponent reactions (MCRs) are powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials. acs.orgnih.govnih.gov The isocyanate group in this compound makes it an excellent substrate for a variety of MCRs.

Future research in this area will focus on the rational design of new MCRs that are specifically tailored to the reactivity of this trifunctional building block. By carefully selecting the other components of the MCR, it should be possible to generate a wide diversity of molecular scaffolds with a high degree of control over the final structure. The bromo and fluoro substituents can be used to influence the reactivity of the isocyanate group and to introduce additional points of diversity into the final products. The development of MCRs that can be performed in a one-pot, sequential manner, where different functional groups are addressed in a specific order, will be a particularly fruitful area of investigation.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹⁹F NMR detects fluorine’s electronic environment (δ ≈ -110 to -120 ppm for meta-fluorine).
    • ¹³C NMR identifies the isocyanate carbon (δ ≈ 120–130 ppm), with deshielding due to electron-withdrawing substituents .
  • IR Spectroscopy : The isocyanate group shows a sharp ν(N=C=O) stretch at ~2250 cm⁻¹, sensitive to conjugation effects .
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and predict reactivity. The electron-withdrawing nature of -Br and -F increases the electrophilicity of the isocyanate group .

How do steric and electronic factors influence regioselectivity in nucleophilic addition reactions involving this compound?

Advanced Research Focus
The compound’s reactivity is governed by:

  • Electronic Effects : The -Br and -F groups direct nucleophiles (e.g., amines, alcohols) to the isocyanate carbon via resonance and inductive effects.
  • Steric Hindrance : Bulky nucleophiles may exhibit reduced reactivity due to the ortho-fluorine and bromine substituents.
    Methodological Insights :
  • Kinetic studies using pseudo-first-order conditions (excess nucleophile) reveal rate constants dependent on nucleophile size and solvent polarity. Polar aprotic solvents (e.g., THF) enhance reactivity .
  • Competitive experiments with substituted anilines show a 10-fold decrease in reactivity for tertiary amines compared to primary amines, highlighting steric limitations .

What strategies resolve contradictions in observed vs. predicted spectral data for halogenated isocyanates like this compound?

Advanced Research Focus
Discrepancies between experimental (e.g., NMR shifts) and computational data often arise from solvent effects or incomplete basis sets in DFT models.

  • Solvent Correction : Include solvent parameters (e.g., PCM model for DCM) in DFT calculations to improve agreement with experimental ¹H/¹³C NMR shifts .
  • Isotopic Labeling : Use deuterated analogs (e.g., ¹⁹F → ²H) to isolate vibrational modes in IR studies and validate computational assignments .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis to urea derivatives .
  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties. Phosgene alternatives (e.g., Triphosgene) reduce acute toxicity risks during synthesis .

How can computational modeling guide the design of derivatives of this compound for targeted applications?

Q. Advanced Research Focus

  • QSAR Studies : Correlate substituent effects (e.g., -NO₂, -OCH₃) with biological activity or material properties.
  • Docking Simulations : Predict binding affinities for enzyme targets (e.g., proteases) by modeling interactions between the isocyanate group and active-site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.